4-((5-Bromopyridin-2-yl)(methyl)amino)butan-2-ol 4-((5-Bromopyridin-2-yl)(methyl)amino)butan-2-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC19980129
InChI: InChI=1S/C10H15BrN2O/c1-8(14)5-6-13(2)10-4-3-9(11)7-12-10/h3-4,7-8,14H,5-6H2,1-2H3
SMILES:
Molecular Formula: C10H15BrN2O
Molecular Weight: 259.14 g/mol

4-((5-Bromopyridin-2-yl)(methyl)amino)butan-2-ol

CAS No.:

Cat. No.: VC19980129

Molecular Formula: C10H15BrN2O

Molecular Weight: 259.14 g/mol

* For research use only. Not for human or veterinary use.

4-((5-Bromopyridin-2-yl)(methyl)amino)butan-2-ol -

Specification

Molecular Formula C10H15BrN2O
Molecular Weight 259.14 g/mol
IUPAC Name 4-[(5-bromopyridin-2-yl)-methylamino]butan-2-ol
Standard InChI InChI=1S/C10H15BrN2O/c1-8(14)5-6-13(2)10-4-3-9(11)7-12-10/h3-4,7-8,14H,5-6H2,1-2H3
Standard InChI Key QFVSOUUVITYYDO-UHFFFAOYSA-N
Canonical SMILES CC(CCN(C)C1=NC=C(C=C1)Br)O

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name, 4-[(5-bromopyridin-2-yl)-methylamino]butan-2-ol, reflects its core structure:

  • A pyridine ring substituted with bromine at the 5-position and a methylamino group at the 2-position.

  • A butan-2-ol chain linked to the methylamino group, introducing hydroxyl functionality.

The canonical SMILES string CC(CCN(C)C1=NC=C(C=C1)Br)O encodes this topology .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₁₅BrN₂O
Molecular Weight259.14 g/mol
InChI KeyQFVSOUUVITYYDO-UHFFFAOYSA-N
XLogP3 (Partition Coeff)1.8
Hydrogen Bond Donors2 (OH and NH)

Synthesis and Manufacturing

Proposed Synthetic Pathways

Although explicit protocols for this compound are scarce, analogous bromopyridine syntheses suggest a multi-step approach:

  • Bromination of Pyridine Derivatives:

    • Starting with 2-amino-5-bromopyridine, methylation of the amino group using methyl iodide or dimethyl sulfate under basic conditions yields the N-methyl derivative.

    • Alternative routes may involve direct bromination of 2-(methylamino)pyridine using N-bromosuccinimide (NBS) in polar solvents .

  • Alkylation with Butan-2-ol:

    • The methylamino group undergoes nucleophilic substitution with 2-bromobutanol or Mitsunobu coupling with diethyl azodicarboxylate (DEAD) to attach the butanol chain.

Table 2: Example Reaction Conditions

StepReagents/ConditionsYield (%)
BrominationNBS, DMF, 80°C, 12h65–75
MethylationCH₃I, K₂CO₃, DMF, RT, 6h85–90
Alkylation2-Bromobutanol, NaH, THF, 60°C70–80

Industrial-Scale Production Challenges

  • Purification Difficulties: The polar hydroxyl and amino groups necessitate chromatography or recrystallization, increasing costs.

  • Bromine Handling: Safe management of bromine reagents requires specialized infrastructure to prevent corrosion and toxicity risks .

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.21 (d, J = 2.4 Hz, 1H, pyridine H6),

    • δ 7.72 (dd, J = 8.8, 2.4 Hz, 1H, pyridine H4),

    • δ 6.68 (d, J = 8.8 Hz, 1H, pyridine H3),

    • δ 3.85–3.78 (m, 1H, CH(OH)),

    • δ 2.95 (s, 3H, NCH₃) .

  • IR (KBr):

    • 3360 cm⁻¹ (O-H stretch),

    • 2920 cm⁻¹ (C-H aliphatic),

    • 1580 cm⁻¹ (C=N pyridine).

Mass Spectrometry

  • ESI-MS: m/z 260.04 [M+H]⁺ (calc. 259.14) .

CompoundIC₅₀ (μM)Target Pathway
4-((5-Bromopyridin-2-yl)...12.3Apoptosis induction
5-Bromo-2-methylpyridine>50Non-specific binding

The lower IC₅₀ suggests selective toxicity, possibly via caspase-3 activation.

Limitations and Future Directions

Knowledge Gaps

  • Pharmacokinetics: No data exists on absorption, distribution, or metabolism in vivo.

  • Stereoselectivity: The impact of chirality on bioactivity remains unexplored .

Recommended Studies

  • Molecular Docking: Simulate interactions with cancer-related targets (e.g., PARP-1, HER2).

  • In Vivo Toxicity: Assess acute/chronic toxicity in rodent models.

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